An In-depth Technical Guide to L-Tryptophan Ethyl Ester Hydrochloride
An In-depth Technical Guide to L-Tryptophan Ethyl Ester Hydrochloride
This guide provides a comprehensive technical overview of L-Tryptophan ethyl ester hydrochloride, a pivotal derivative of the essential amino acid L-tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and diverse applications, grounding all information in established scientific literature.
Introduction: The Significance of L-Tryptophan Ethyl Ester Hydrochloride
L-Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] It serves as a fundamental building block in protein synthesis and is a metabolic precursor for several bioactive compounds, most notably the neurotransmitter serotonin (5-hydroxytryptamine) and the neurohormone melatonin.[1][2] The inherent properties of L-tryptophan, however, such as its limited solubility in organic solvents, can pose challenges in certain experimental and pharmaceutical contexts.
The esterification of L-tryptophan to form its ethyl ester derivative, and its subsequent conversion to the hydrochloride salt, significantly enhances its utility. L-Tryptophan ethyl ester hydrochloride exhibits improved solubility and bioavailability, making it a more versatile intermediate for organic synthesis and a valuable compound for various research applications.[3] This guide will explore the key technical aspects of this important molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of L-Tryptophan ethyl ester hydrochloride is essential for its effective application. These properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 2899-28-7 | [3] |
| Molecular Formula | C₁₃H₁₆N₂O₂·HCl | [3] |
| Molecular Weight | 268.74 g/mol | [3] |
| Appearance | White to grey powder | [3] |
| Melting Point | 214 - 216 °C | [3] |
| Optical Rotation | [α]²⁰/D = +10±1°, c = 2% in H₂O | |
| Solubility | Soluble in water and ethanol.[3][4] Sparingly soluble in aqueous buffers and requires dissolution in an organic solvent like DMSO for better aqueous buffer solubility. | |
| Storage Conditions | Store at 0 - 8 °C | [3] |
Synthesis and Purification
The most common and efficient method for the synthesis of L-Tryptophan ethyl ester hydrochloride is the Fischer-Speier esterification of L-tryptophan with ethanol in the presence of an acid catalyst. The following protocol is a synthesized methodology based on established procedures for amino acid esterification.[5]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
L-Tryptophan
-
Anhydrous Ethanol (EtOH)
-
Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-tryptophan (1 equivalent) in anhydrous ethanol (5-10 mL per gram of L-tryptophan) and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the solution. Caution: This step is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and triturate to induce the precipitation of the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield L-Tryptophan ethyl ester hydrochloride.
Purification
The crude product can be recrystallized from a mixture of ethanol and diethyl ether to achieve high purity.[5]
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized L-Tryptophan ethyl ester hydrochloride.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the molecule. Expected chemical shifts (δ) in DMSO-d₆ would include signals for the indole ring protons, the α-proton, the β-protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine and indole N-H protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon atom, including the carbonyl carbon of the ester, the aromatic carbons of the indole ring, the α- and β-carbons, and the carbons of the ethyl group.[6][7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands include:
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak would correspond to the mass of the free base (C₁₃H₁₆N₂O₂).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of L-Tryptophan ethyl ester hydrochloride. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is commonly employed, for instance, with Solvent A as water with 0.1% trifluoroacetic acid (TFA) and Solvent B as acetonitrile with 0.1% TFA.
-
Detection: UV detection at 280 nm, corresponding to the absorbance of the indole ring.[8]
-
Flow Rate: 1.0 mL/min.
-
Applications in Research and Drug Development
L-Tryptophan ethyl ester hydrochloride is a versatile molecule with several important applications in scientific research and pharmaceutical development.
Precursor in Organic Synthesis
The primary application of L-Tryptophan ethyl ester hydrochloride is as a key intermediate in the synthesis of more complex molecules. The esterification of the carboxylic acid group protects it, allowing the amino group to be available for other reactions, such as peptide bond formation.[3]
A notable example is its use in the synthesis of Tadalafil (Cialis) , a phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction. Several synthetic routes to Tadalafil utilize L-tryptophan esters as a starting material.[4]
Neuroscience Research
As a derivative of L-tryptophan, the ethyl ester is a valuable tool in neuroscience research. It is used in studies investigating the synthesis and metabolism of serotonin.[3] By providing a more bioavailable form of tryptophan, researchers can modulate serotonin levels in experimental models to better understand its role in mood, sleep, and various neurological conditions.[10]
Prodrug Potential and Pharmacological Activity
The esterification of L-tryptophan can be considered a prodrug approach. The ester group can be hydrolyzed in vivo by esterases to release the active L-tryptophan. This can lead to improved pharmacokinetic properties.
Interestingly, L-Tryptophan ethyl ester has been shown to possess pharmacological activity in its own right. A study demonstrated that it can induce vasodilation by inhibiting voltage-operated calcium channels in smooth muscle cells, an effect not observed with L-tryptophan itself.[11] This suggests that the ester derivative may have direct biological effects that warrant further investigation.
Safety and Handling
L-Tryptophan ethyl ester hydrochloride should be handled in accordance with standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.
Conclusion
L-Tryptophan ethyl ester hydrochloride is a chemically and biologically significant molecule that serves as a cornerstone in various fields of scientific inquiry. Its enhanced physicochemical properties compared to its parent amino acid make it an invaluable tool for organic synthesis, particularly in the development of pharmaceuticals like Tadalafil. Furthermore, its role in neuroscience research and its own potential pharmacological activities continue to open new avenues for investigation. This guide has provided a comprehensive technical overview to aid researchers and drug development professionals in the effective utilization of this versatile compound.
References
-
Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. ACS Publications. [Link]
-
DL-Tryptophan ethyl ester hydrochloride | C13H17ClN2O2 | CID 11173230. PubChem. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
The pharmacokinetics of L-tryptophan following its intravenous and oral administration. NIH. [Link]
- US20120123124A1 - Manufacturing process for Tadalafil from racemic or L-tryptophan.
-
Vibrational Spectra and Analysis of Tryptophan. Asian Journal of Chemistry. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science. [Link]
-
Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K | Request PDF. ResearchGate. [Link]
-
The metabolic fate of infused L-tryptophan in men: possible clinical implications of the accumulation of circulating tryptophan and tryptophan metabolites. PubMed. [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000929). Human Metabolome Database. [Link]
-
(PDF) L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. ResearchGate. [Link]
-
L-Tryptophan ethyl ester hydro | 93690-5G | SIGMA-ALDRICH | SLS Ireland. SLS Ireland. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
(PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]
-
Article. SciELO. [Link]
-
BMRB entry bmse000050 - L-Tryptophan. Biological Magnetic Resonance Bank. [Link]
-
Metabolism of an oral tryptophan load. I: Effects of dose and pretreatment with tryptophan. PMC - NIH. [Link]
-
L-Tryptophan, ethyl ester. SpectraBase. [Link]
-
Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers. [Link]
- CN105037240A - Preparing method for tryptophan ester hydrochloride.
-
Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]
-
L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. Dovepress. [Link]
-
Synthetic biology advances drive greener production of tryptophan-based pharmaceuticals. BioDesign Research. [Link]
-
L-tryptophan is a dietary precursor of brain serotonin. Serotonin synthesis occurs as summarized above in the postganglionic serotonergic neurons. ResearchGate. [Link]
-
L-tryptophan administration and increase in cerebral serotonin levels: Systematic review. ScienceDirect. [Link]
-
A systematic review of the effect of L-tryptophan supplementation on mood and emotional functioning. PubMed. [Link]
-
L-Tryptophan. NIST WebBook. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
(PDF) Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. ResearchGate. [Link]
-
L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle. PMC - NIH. [Link]
-
Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. PMC - PubMed Central. [Link]
-
Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. PMC - NIH. [Link]
- CN105037240B - The preparation method of tryptophan esters hydrochloride.
Sources
- 1. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic biology advances drive greener production of tryptophan-based pharmaceuticals | EurekAlert! [eurekalert.org]
- 3. chemimpex.com [chemimpex.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. scielo.br [scielo.br]
- 6. DL-Tryptophan ethyl ester hydrochloride | C13H17ClN2O2 | CID 11173230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Tryptophan ethyl ester dilates small mesenteric arteries by inhibition of voltage-operated calcium channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
